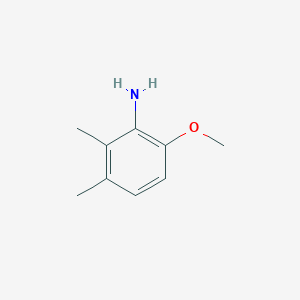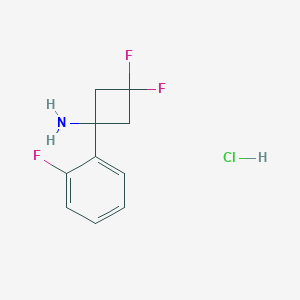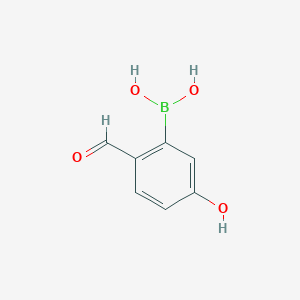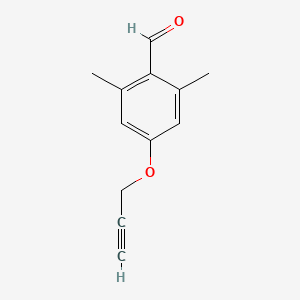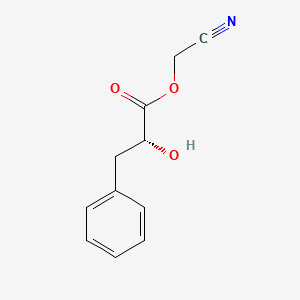
cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of cyanomethyl esters This compound is characterized by the presence of a cyanomethyl group (-CH2CN) attached to the ester functional group The (2R)-2-hydroxy-3-phenylpropanoate moiety indicates that the compound has a chiral center at the second carbon, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-hydroxy-3-phenylpropanoic acid with cyanomethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of cyanomethyl chloride as the cyanomethylating agent. In this approach, (2R)-2-hydroxy-3-phenylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with cyanomethyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques. The use of environmentally benign catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (2R)-2-oxo-3-phenylpropanoate.
Reduction: Formation of (2R)-2-hydroxy-3-phenylpropanol.
Substitution: Formation of substituted cyanomethyl derivatives, such as cyanomethyl amines or cyanomethyl thiols.
Applications De Recherche Scientifique
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate depends on its specific application. In biochemical contexts, the compound may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis reaction releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.
In medicinal chemistry, the compound may serve as a prodrug, where the ester linkage is cleaved by esterases in the body to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Methyl (2R)-2-hydroxy-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a cyanomethyl group. This compound may have different reactivity and applications.
Ethyl (2R)-2-hydroxy-3-phenylpropanoate: Similar to the methyl ester but with an ethyl ester group. It may exhibit different physical properties and reactivity.
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate: The enantiomer of the compound, which may have different biological activity due to its different stereochemistry.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m1/s1 |
Clé InChI |
BPJHSWJPVMZHNN-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)OCC#N)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


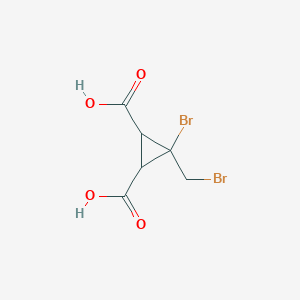
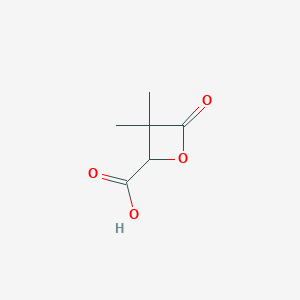

![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)

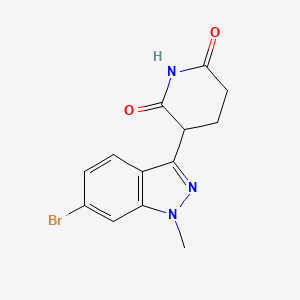

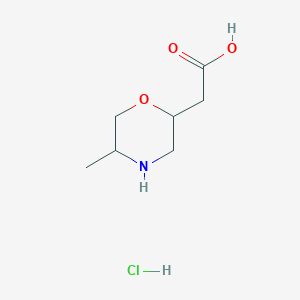
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
